2-methyl-N-(4-methylphenyl)butanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-methyl-N-(4-methylphenyl)butanamide |
InChI |
InChI=1S/C12H17NO/c1-4-10(3)12(14)13-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3,(H,13,14) |
InChI Key |
ITQJTLHPSXYISZ-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)NC1=CC=C(C=C1)C |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl N 4 Methylphenyl Butanamide and Analogs
Classical and Contemporary Synthesis Routes of Amide Linkages
The formation of the amide bond is one of the most frequently performed reactions in organic synthesis. sigmaaldrich.com Traditional methods often suffer from poor atom economy, generating significant waste, which has spurred the development of more efficient catalytic alternatives. pulsus.comucl.ac.uk The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the catalytic formation of amide bonds as a critical area for advancement in green chemistry. sigmaaldrich.com
The direct synthesis of amides from aldehydes and amines represents an atom- and step-economic alternative to classical coupling methods. researchgate.netbenthamdirect.com This transformation typically proceeds through an oxidative amidation pathway. In this process, the aldehyde and amine first react in situ to form a hemiaminal intermediate. ucl.ac.ukresearchgate.net Subsequent oxidation of this hemiaminal yields the final amide product.
Various catalytic systems have been developed to facilitate this transformation under mild conditions. researchgate.net For instance, rhodium catalysts, in the presence of an oxidant like N-methylmorpholine N-oxide, can selectively catalyze the oxidative amination of both aliphatic and aromatic aldehydes with secondary amines. researchgate.net Another notable approach employs a ruthenium-based catalyst capable of oxidizing the hemiaminal with the liberation of hydrogen gas, representing a highly efficient process. ucl.ac.uk This ruthenium system can also oxidize a primary alcohol to the aldehyde in situ, further broadening its synthetic utility. ucl.ac.uk
Table 1: Catalytic Systems for Oxidative Amidation of Aldehydes
| Catalyst System | Oxidant | Precursors | Key Features |
| Rhodium-based catalysts | N-methylmorpholine N-oxide (NMO) | Aldehydes, Secondary Amines | Selective for amides; compatible with aliphatic and aromatic aldehydes. researchgate.net |
| Ruthenium-based catalysts | None (releases H₂) | Aldehydes (or primary alcohols), Amines | Oxidizes hemiaminal with hydrogen gas liberation; can generate aldehyde in situ from alcohol. ucl.ac.uk |
| Heteropolyanion-based ionic liquids | Various | Aldehydes, Amines | Solvent-free conditions; tolerates a wide range of functional groups. researchgate.net |
The most conventional and widely practiced method for synthesizing amides, including 2-methyl-N-(4-methylphenyl)butanamide, involves the coupling of a carboxylic acid derivative with an amine. pulsus.comsemanticscholar.org Direct reaction between a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction. fishersci.co.uk Therefore, the carboxylic acid must first be "activated" by converting it into a more electrophilic species. semanticscholar.orgfishersci.co.uk
Common strategies for activation include:
Acyl Halide Formation: The carboxylic acid (e.g., 2-methylbutanoic acid) is converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.ukfishersci.co.uk The resulting highly reactive acyl chloride then readily reacts with the amine (e.g., p-toluidine) in a process often called the Schotten-Baumann reaction, typically in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the HCl byproduct. fishersci.co.uk
Use of Coupling Reagents: A vast array of coupling reagents has been developed, primarily driven by advances in peptide chemistry. fishersci.co.uk These reagents activate the carboxylic acid in situ, facilitating amide bond formation. They are broadly categorized into carbodiimides and uronium salts. These methods avoid the need to isolate the often-unstable acyl chloride intermediate.
Table 2: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Examples | Mechanism of Action | Byproducts |
| Carbodiimides | DCC, DIC, EDC | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk | Substituted ureas (e.g., DCU from DCC) |
| Uronium/Phosphonium Salts | HATU, HBTU, PyBOP, T3P | Form an activated ester in situ that readily reacts with the amine. ucl.ac.uk | Water-soluble byproducts, facilitating purification. |
Palladium-catalyzed cross-coupling reactions have also emerged as a powerful method for forming N-aryl amides, providing an alternative to traditional methods, especially for coupling with aryl halides or mesylates. organic-chemistry.org
The synthesis of butanamide analogs involves modifying either the carboxylic acid or the amine precursor. For instance, a general pathway to produce N-aryl butanamides involves reacting the appropriate amine with butyric acid chloride or a substituted version thereof. google.com The synthesis of N-(4-bromo-2-methylphenyl)-butanamide, an important intermediate, is achieved by reacting o-toluidine (B26562) with butyric acid chloride, followed by bromination. google.com
The butanamide framework is a common feature in various biologically active molecules. Strategies for creating analogs often involve introducing different substituents onto the aromatic rings or altering the alkyl chain. nih.govwikipedia.org Copper-catalyzed amidation of arylboronic acids with nitriles provides an efficient route to a broad range of N-arylamides, complementing palladium-catalyzed methods. organic-chemistry.org Furthermore, reactions like the Beckmann rearrangement, which converts an oxime into an amide, offer an alternative pathway for incorporating a nitrogen atom and forming the amide linkage within various molecular scaffolds. pulsus.com
Stereoselective Synthesis Approaches for Chiral Centers in Butanamides
The target molecule, this compound, possesses a chiral center at the second carbon of the butanoyl group. Controlling the stereochemistry at this center is crucial when synthesizing specific enantiomers for applications in pharmacology and materials science. Stereoselective synthesis aims to produce a single desired stereoisomer with high purity.
Several advanced strategies can be employed:
Epimerization-Free Synthesis: Conventional amide synthesis using coupling reagents can be problematic for chiral α-substituted acids, as the activated intermediates are often prone to racemization (epimerization). nih.gov An "umpolung amide synthesis" (UmAS) approach has been developed that avoids this issue. This method involves reacting α-fluoronitroalkanes with N-aryl hydroxylamines, using a simple base as a promoter, to directly yield N-aryl amides with complete retention of stereochemical integrity. nih.gov
Chiral Auxiliaries: A common strategy involves temporarily attaching a chiral auxiliary to one of the reactants to direct the stereochemical outcome of a reaction. For example, the stereodivergent allylation of chiral N-tert-butanesulfinyl imines can be used to establish a new stereocenter. nih.gov This auxiliary can then be removed in subsequent steps, yielding the enantiomerically enriched product.
Asymmetric Conjugate Addition: The stereoselective conjugate addition (Michael addition) of a chiral amine to an α,β-unsaturated ester can be used to create chiral β-amino esters. nih.gov For example, the addition of (R)-N-benzyl-N-α-methylbenzylamine to an appropriate precursor can proceed with excellent stereoselectivity. nih.gov These β-amino esters can then serve as versatile building blocks for the synthesis of chiral butanamides and other 1,3-heterocycles. nih.gov
Table 3: Comparison of Stereoselective Synthesis Strategies
| Method | Key Principle | Advantage | Typical Precursors |
| Umpolung Amide Synthesis (UmAS) | Reaction of α-fluoronitroalkanes with N-aryl hydroxylamines. | Avoids epimerization common with conventional coupling reagents. nih.gov | α-fluoronitroalkanes, N-aryl hydroxylamines |
| Chiral Auxiliaries | Temporary attachment of a chiral molecule to guide stereochemistry. | Allows for high diastereoselectivity in key bond-forming steps. nih.gov | Carbonyl compounds, chiral sulfinamides |
| Asymmetric Conjugate Addition | Stereoselective Michael addition of a chiral amine to an unsaturated ester. | Creates chiral β-amino esters with high enantiomeric excess. nih.gov | α,β-unsaturated esters, chiral lithium amides |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more efficient, produce less waste, and use less hazardous substances. ucl.ac.uk The synthesis of amides, being a high-frequency reaction, is a prime target for green innovation. semanticscholar.orgrsc.org
Key green approaches applicable to the synthesis of this compound include:
Catalytic Direct Amidation: Moving from stoichiometric activating reagents (which generate large amounts of waste) to catalytic methods is a primary goal. pulsus.comucl.ac.uk Boronic acids and activated silica (B1680970) have been explored as catalysts for the direct condensation of carboxylic acids and amines, often with azeotropic removal of water. ucl.ac.ukwhiterose.ac.uk
Solvent-Free Reactions: Performing reactions without a solvent, or in greener solvents like water, significantly reduces environmental impact. ucl.ac.uk A method for synthesizing amides from a carboxylic acid and urea (B33335) has been developed using boric acid as a catalyst under solvent-free conditions, involving simple trituration and heating. semanticscholar.org
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core green principle. Catalytic dehydrogenative coupling of alcohols and amines to form amides, which releases only hydrogen gas as a byproduct, is an excellent example of a highly atom-economical process. ucl.ac.uksigmaaldrich.com
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical methods. rsc.org Hydrolase enzymes can be used in low-water systems to drive the equilibrium towards amide bond formation. Alternatively, ATP-dependent enzymes, coupled with ATP recycling systems, show significant promise for biocatalytic amide synthesis in aqueous media. rsc.org
Structural Elucidation and Spectroscopic Analysis of 2 Methyl N 4 Methylphenyl Butanamide
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable tools for elucidating molecular structures. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and bonding within 2-methyl-N-(4-methylphenyl)butanamide.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity and local electronic environment of each atom in this compound can be determined.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the 4-methylphenyl group, the N-H proton of the amide, and the aliphatic protons of the 2-methylbutanoyl group. The aromatic protons typically appear as two doublets in the downfield region (around 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The amide proton (N-H) would present as a singlet, with its chemical shift being sensitive to solvent and concentration. The aliphatic protons would exhibit more complex splitting patterns due to their proximity and coupling.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of 170-180 ppm. The aromatic carbons and the aliphatic carbons would resonate at higher field strengths.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-H | 7.5 - 8.5 | Singlet | 1H |
| Aromatic H (ortho to NH) | ~7.4 | Doublet | 2H |
| Aromatic H (ortho to CH₃) | ~7.1 | Doublet | 2H |
| CH (butanoyl) | 2.3 - 2.6 | Multiplet | 1H |
| CH₃ (on phenyl) | ~2.3 | Singlet | 3H |
| CH₂ (butanoyl) | 1.4 - 1.7 | Multiplet | 2H |
| CH₃ (on butanoyl) | ~1.2 | Doublet | 3H |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 173 - 176 |
| Aromatic C (C-NH) | 135 - 138 |
| Aromatic C (C-CH₃) | 132 - 135 |
| Aromatic C (CH) | 129 - 130 |
| Aromatic C (CH) | 120 - 122 |
| CH (butanoyl) | 45 - 50 |
| CH₂ (butanoyl) | 25 - 30 |
| CH₃ (on phenyl) | 20 - 22 |
| CH₃ (on butanoyl) | 17 - 20 |
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, these techniques are crucial for confirming the presence of the amide linkage and the substitution pattern of the aromatic ring.
The IR spectrum is expected to show a strong absorption band for the amide N-H stretching vibration, typically in the region of 3300-3500 cm⁻¹. Another key feature is the strong absorption from the carbonyl (C=O) group of the amide (Amide I band), which is expected around 1650-1680 cm⁻¹. The Amide II band, resulting from N-H bending and C-N stretching, typically appears near 1550 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, providing strong signals for the aromatic ring vibrations and the C-C backbone of the aliphatic chain.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | 1530 - 1570 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (molecular formula C₁₂H₁₇NO), the molecular weight is 191.27 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 191.
Under electron ionization (EI), the molecular ion can undergo fragmentation, providing valuable structural clues. Key fragmentation pathways for amides include α-cleavage (breaking the bond adjacent to the carbonyl group) and McLafferty rearrangement. A significant fragment would likely arise from the cleavage of the amide bond, leading to ions corresponding to the butanoyl moiety and the N-aryl moiety. For instance, cleavage of the C-N amide bond could produce a fragment ion corresponding to the 4-methylaniline cation at m/z 107. Another prominent fragmentation would be the loss of an ethyl group from the butanoyl side chain.
Predicted Mass Spectrometry Data for this compound
| Adduct/Fragment | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 192.14 | Protonated Molecule |
| [M+Na]⁺ | 214.12 | Sodiated Molecule |
| [C₇H₉N]⁺ | 107.07 | 4-methylaniline cation |
| [C₅H₉O]⁺ | 85.06 | 2-methylbutanoyl cation |
X-ray Crystallography for Solid-State Structural Determination of Butanamides
While spectroscopic techniques provide information about molecular structure, X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related N-aryl amides and butanamides in the Cambridge Structural Database provides insight into the expected solid-state conformation and intermolecular interactions. mdpi.comnih.gov
Hydrogen bonding is a dominant intermolecular force in the crystal packing of amides. In the solid state, the amide group's N-H serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. It is highly probable that molecules of this compound will form intermolecular N-H···O=C hydrogen bonds. nih.gov These interactions can link molecules into chains, dimers, or more complex networks, which are fundamental to the stability of the crystal lattice. nih.govscite.ai The specific geometry and pattern of this hydrogen bonding network are critical determinants of the crystal's physical properties.
Elemental Analysis for Compositional Verification in Butanamide Synthesis
Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental validation of a newly synthesized compound's empirical formula. This analytical method determines the mass percentages of individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N) for organic compounds—present in a sample. The experimental results are then compared against the theoretically calculated values derived from the proposed molecular formula. A close correlation between the experimental and theoretical data serves as crucial evidence for the successful synthesis and purity of the target molecule.
For the compound this compound, the expected molecular formula is C₁₂H₁₇NO. Based on this formula, the theoretical elemental composition has been calculated. The molar mass of the compound is 191.27 g/mol . The theoretical percentages of carbon, hydrogen, and nitrogen are essential benchmarks for verifying the identity of synthesized samples of this compound.
In practice, combustion analysis is the standard method for obtaining experimental elemental composition. A purified sample of the compound is combusted in an oxygen-rich environment, and the resulting gases (carbon dioxide, water, and nitrogen oxides) are quantitatively measured. These measurements are then used to calculate the percentage of each element in the original sample. For the results to be considered acceptable, the experimentally determined values for carbon, hydrogen, and nitrogen should typically fall within ±0.4% of the calculated theoretical values. nih.gov
The theoretical elemental composition for this compound is presented in the interactive data table below. This table provides the fundamental data required for the compositional verification of this butanamide derivative.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Count in Molecule | Total Mass of Element ( g/mol ) | Percentage Composition (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 75.35 |
| Hydrogen | H | 1.008 | 17 | 17.136 | 8.96 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.32 |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.36 |
| Total | 191.274 | 100.00 |
Computational Chemistry and Theoretical Investigations of 2 Methyl N 4 Methylphenyl Butanamide
Quantum Chemical Calculation Methodologies for Butanamide Systems
Quantum chemical calculations are essential for understanding the intrinsic properties of butanamide systems. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy. The choice of method depends on the desired balance between computational cost and accuracy. unipd.it
Density Functional Theory (DFT) Applications in Electronic Structure Analysis
Density Functional Theory (DFT) has become one of the most widely used quantum mechanical methods in chemistry and physics for studying the electronic structure of molecules. nih.gov Its popularity stems from a favorable balance between computational accuracy and efficiency, which allows for the study of larger and more complex molecular systems compared to more computationally expensive methods. nih.gov DFT is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. nih.gov
In the context of butanamide derivatives, DFT is employed to calculate a wide range of electronic structure parameters. nih.gov By solving the Kohn-Sham equations, typically through an iterative self-consistent field (SCF) procedure, DFT can determine optimized molecular geometries (bond lengths and angles), vibrational frequencies, and molecular orbital energies. nih.gov These calculations are critical for understanding the structure-activity relationships of drug molecules and other complex organic compounds. nih.gov
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. nih.gov For organic molecules such as N-substituted amides, hybrid functionals like B3LYP are commonly used in conjunction with Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p). researchgate.netnih.gov These combinations have been shown to reliably predict the geometric and electronic properties of various amide and benzamide (B126) derivatives. researchgate.net
Ab Initio and Semi-Empirical Methods for Electronic Properties of N-Substituted Amides
Beyond DFT, other quantum chemical methods are available for probing the electronic properties of N-substituted amides. These can be broadly categorized as ab initio and semi-empirical methods.
Ab Initio Methods: The term "ab initio" translates to "from first principles," signifying that these methods compute properties based on fundamental physical constants without relying on experimental data for parameterization. libretexts.org The Hartree-Fock (HF) method is the foundational ab initio approach, which approximates the many-electron wavefunction as a single Slater determinant. researchgate.net While HF provides a basic understanding, more accurate (and computationally demanding) post-HF methods, such as Møller–Plesset perturbation theory or coupled cluster theory, incorporate electron correlation for higher precision. nih.gov Due to their high computational cost, ab initio methods are often reserved for smaller molecular systems but serve as a benchmark for less exact methods. libretexts.orgresearchgate.net
Semi-Empirical Methods: These methods offer a computationally faster alternative to ab initio and DFT calculations by incorporating approximations and parameters derived from experimental or high-level computational data. libretexts.orgresearchgate.net Semi-empirical methods simplify the complex integrals encountered in HF theory, significantly reducing calculation time and making them suitable for very large molecules. researchgate.netwustl.edu They focus explicitly on valence electrons, which are most involved in chemical bonding and reactions. libretexts.org Examples of semi-empirical methods include PM6 (Parameterization Method 6), CNDO (Complete Neglect of Differential Overlap), and INDO (Intermediate Neglect of Differential Overlap). researchgate.netresearchgate.net While efficient, their reliance on parameterization means they may be less reliable for molecules or bonding situations that are qualitatively different from the data set used to develop them. libretexts.org
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis
While quantum methods excel at describing electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are the preferred tools for studying the large-scale conformational landscape and dynamic behavior of molecules.
Molecular Mechanics (MM): MM methods bypass quantum mechanics entirely, instead modeling a molecule's potential energy surface using a classical mechanical model known as a force field. nih.gov A force field is a set of equations and parameters that describe the energy of a molecule as a function of its atomic coordinates. The total energy is a sum of terms for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals forces and electrostatics). nih.govyoutube.com MM is computationally inexpensive, enabling the rapid energy minimization and analysis of very large systems. nih.gov
Molecular Dynamics (MD): MD simulations use the forces calculated by a molecular mechanics force field to simulate the movement of atoms and molecules over time by solving Newton's equations of motion. arxiv.orgarxiv.org This provides a view of the molecule's dynamic behavior, including its conformational flexibility, folding pathways, and interactions with its environment (e.g., a solvent). mdpi.com For a flexible molecule like 2-methyl-N-(4-methylphenyl)butanamide, MD simulations are invaluable for exploring its different accessible conformations and understanding how its shape can change, which is often critical to its function. arxiv.org
Molecular Descriptors and Their Significance in Structure-Property Relationships
Molecular descriptors are numerical values that encode significant chemical information about a molecule's structure. researchgate.net These descriptors are fundamental to developing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR), which are mathematical models that relate a molecule's structure to its biological activity or physical properties. nih.govresearchgate.net
Electronic Properties: Frontier Molecular Orbitals (HOMO/LUMO) and Energy Band Gap
Among the most important quantum chemical descriptors are those related to the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO and LUMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. irjweb.com The energies of these orbitals and their spatial distribution are crucial for determining how a molecule interacts with other species.
Energy Band Gap (ΔE): The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO). irjweb.com This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap indicates high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable. irjweb.com
The table below presents calculated HOMO-LUMO data for compounds structurally related to this compound, illustrating typical values obtained from DFT calculations.
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide | DFT/B3LYP | - | - | 5.521 | researchgate.net |
| 4-methyl-N-(2-methylphenyl) benzene (B151609) sulfonamide | DFT/B3LYP/6-31G(d,p) | -6.82 | -0.92 | 5.90 | researchgate.net |
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | DFT/B3LYP/6-311++G(d,p) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
| Iron(III) Porphyrin Complex | DFT/B3LYP/6-311G(d,p) | - | - | 0.9042 |
Data in this table is for structurally related or analogous compounds to provide context for typical computational results.
Reactivity Indices: Chemical Potential, Chemical Hardness, and Global Nucleophilicity
From the HOMO and LUMO energies, several global reactivity indices can be derived within the framework of conceptual DFT to further quantify a molecule's reactivity. nih.govchemrxiv.org
Chemical Potential (μ): This index measures the tendency of electrons to escape from a system and is related to electronegativity (χ) by the equation μ = -χ. researchgate.net It can be approximated using the energies of the frontier orbitals: μ ≈ (EHOMO + ELUMO) / 2
Chemical Hardness (η): This property measures the resistance of a molecule to a change in its electron distribution or charge transfer. researchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. It is approximated as: η ≈ (ELUMO – EHOMO) / 2
Global Nucleophilicity (N): This index provides a quantitative measure of a molecule's nucleophilic character, or its ability to donate electrons. nih.govrsc.org It is useful for comparing the nucleophilic strength across a series of molecules. nih.gov
The following table shows examples of these calculated reactivity descriptors for related compounds.
| Compound | Method/Basis Set | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Reference |
| 4-methyl-N-(2-methylphenyl) benzene sulfonamide | DFT/B3LYP/6-31G(d,p) | -3.4938 | 2.95 | researchgate.net |
| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | DFT/B3LYP/6-311++G(d,p) | -4.05315 | 2.24355 | irjweb.com |
| Thymol | DFT B3LYP/6-311+G(d,p) | -3.45 | 2.78 | researchgate.net |
| Carvacrol | DFT B3LYP/6-311+G(d,p) | -3.51 | 2.76 | researchgate.net |
Data in this table is for structurally related or analogous compounds to provide context for typical computational results.
Topological and Conformational Descriptors (e.g., Rotatable Bonds, Topological Polar Surface Area)
Topological and conformational descriptors are numerical values that quantify various aspects of a molecule's structure and are fundamental in computational chemistry and drug design. They provide a simplified representation of complex molecular features, influencing properties like solubility, permeability, and metabolic stability.
For this compound, two key descriptors are the number of rotatable bonds and the topological polar surface area (TPSA).
Rotatable Bonds: This metric counts the number of bonds that allow for free rotation, which is a key determinant of a molecule's conformational flexibility. A higher number of rotatable bonds suggests a greater number of possible spatial arrangements, which can impact its ability to bind to a biological target. For this compound, there are four rotatable bonds, indicating a moderate degree of flexibility.
Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule, including their attached hydrogen atoms. This descriptor is a critical predictor of a drug's ability to be absorbed and to permeate cell membranes. Molecules with a TPSA below 140 Ų are generally considered to have good intestinal absorption. The TPSA for this compound is calculated to be 29.1 Ų, a value that suggests excellent potential for membrane permeability and bioavailability.
The table below summarizes the key computed descriptors for the title compound and a structurally related analog for comparison.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.govopenmedicinalchemistryjournal.com These models are powerful tools in drug discovery for predicting the activity of unsynthesized compounds, optimizing lead structures, and understanding the molecular features essential for a desired effect. nih.govmdpi.com
A QSAR/QSPR study on a series of derivatives of this compound would involve several steps:
Data Set Assembly: A series of analogs would be synthesized, and their biological activity (e.g., IC50 value against a specific enzyme) would be measured to create a training set and a test set.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) would be calculated.
Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to build a mathematical model linking the descriptors to the observed activity. nih.gov
Validation: The model's predictive power would be assessed using the test set and various statistical metrics (e.g., q², r²_pred). nih.gov
For instance, a hypothetical QSAR model for a series of butanamide derivatives might reveal that increased lipophilicity at the para-position of the phenyl ring and a smaller steric profile on the butanamide chain enhance activity.
The following interactive table illustrates a hypothetical QSAR dataset for a series of related amides.
Analysis of Intermolecular Interactions: Hydrogen Bonding and Non-Covalent Interactions
The biological activity and physical properties of this compound are governed by its intermolecular interactions. The molecule contains several key features that dictate how it interacts with itself and with biological macromolecules.
Hydrogen Bonding: As a secondary amide, the molecule is capable of acting as both a hydrogen bond donor and an acceptor. The nitrogen-hydrogen (N-H) bond provides a donor site, while the lone pairs on the carbonyl oxygen (C=O) act as an acceptor site. This allows for the formation of strong, directional hydrogen bonds, which are critical for binding to protein targets like enzymes and receptors. nih.gov
Non-Covalent Interactions: Beyond hydrogen bonding, other interactions play a significant role:
Hydrophobic Interactions: The 2-methylbutyl group and the methyl-substituted phenyl ring are nonpolar and contribute to hydrophobic interactions, which are crucial for binding within hydrophobic pockets of proteins.
π-π Stacking: The aromatic p-tolyl ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site.
This table summarizes the potential intermolecular interactions for the compound.
In Silico Target Prediction and Biological Activity Spectrum Profiling
In the absence of experimental data, in silico target prediction provides a valuable first step in understanding a compound's potential pharmacological role. nih.govnih.gov These computational methods screen a compound against vast databases of known biological targets to identify likely protein interactions. researchgate.netcreative-biolabs.com
The primary method for a novel compound is ligand-based target prediction. nih.gov This approach operates on the principle of chemical similarity: a novel molecule is likely to bind to the same targets as known molecules with similar structures. nih.gov Algorithms compare the molecular fingerprints of the query compound to those in large chemogenomic databases (e.g., ChEMBL) to generate a list of potential targets. creative-biolabs.com
A related concept is the generation of a Biological Activity Spectrum, often performed using tools like PASS (Prediction of Activity Spectra for Substances). way2drug.com This analysis provides a list of potential biological activities (pharmacological effects, mechanisms of action, etc.) and assigns a probability for the compound to be active (Pa) or inactive (Pi) for each. way2drug.com
A hypothetical biological activity spectrum for this compound might suggest the following activities, based on its structural features.
Chemical Reactivity and Derivatization of 2 Methyl N 4 Methylphenyl Butanamide
Types of Chemical Reactions on the Butanamide Scaffold
The butanamide scaffold, comprising the amide and aromatic moieties, can undergo several types of chemical reactions, primarily centered on the reactivity of the amide group and the phenyl ring.
Oxidation: The amide functional group is generally resistant to oxidation. However, the aromatic methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents, though this typically requires harsh conditions that might also cleave the amide bond. The amino group of a related compound, N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide, can be oxidized to a nitro group under strong oxidizing conditions, illustrating a potential reaction pathway if an amino group were present on the phenyl ring.
Reduction: The amide carbonyl group can be reduced to a methylene (B1212753) group (CH₂), converting the amide into a secondary amine. This transformation is most effectively achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrytalk.org Unlike the reduction of esters, the reaction with amides proceeds via the elimination of the carbonyl oxygen, which forms a strong bond with aluminum, rather than the nitrogen group. libretexts.org This process involves the formation of an intermediate iminium ion, which is then further reduced by a second hydride equivalent to yield the corresponding amine. libretexts.org
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution on the phenyl ring of 2-methyl-N-(4-methylphenyl)butanamide is generally difficult as the ring is not "activated" by strong electron-withdrawing groups. However, SNAr reactions can be achieved under specific conditions. rsc.org Research has shown that non-activated aryl fluorides can react with amide enolates. rsc.org Another approach involves the generation of a highly reactive aryne intermediate, which can then be trapped by a nucleophile. A method using o-diiodoarene and sodium hydride has been developed for the N-arylation of secondary amides, demonstrating a transition-metal-free pathway for forming such bonds. rsc.org
Functional Group Interconversions and Modifications within the Butanamide Structure
Modifications to the butanamide structure can be achieved by targeting its primary functional groups, allowing for the creation of a wide array of analogs.
The amide group, while stable, can undergo several key transformations. studyraid.com
Hydrolysis: The most fundamental reaction of amides is hydrolysis, which cleaves the amide bond to yield a carboxylic acid (2-methylbutanoic acid) and an amine (4-methylaniline). libretexts.orgstudyraid.com This reaction requires harsh conditions, typically heating in the presence of a strong acid or base. libretexts.org Under acidic conditions, the amine product is protonated to form an ammonium (B1175870) salt, while under basic conditions, the carboxylic acid is deprotonated to form a carboxylate salt, making the reaction effectively irreversible in both cases. libretexts.org
Reduction: As mentioned previously, amides can be reduced to amines using potent reducing agents like LiAlH₄. chemistrytalk.org
N-Alkylation: The amide nitrogen can act as a nucleophile, particularly after deprotonation with a strong base, to attack an alkyl halide, resulting in an N-alkylated amide. auburn.edustudyraid.com
Table 1: Key Reactions of the Amide Functional Group
| Reaction | Reagents | Product(s) | Reference(s) |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 2-Methylbutanoic acid + 4-Methylanilinium ion | libretexts.org |
| Base-Catalyzed Hydrolysis | OH⁻, Heat | 2-Methylbutanoate + 4-Methylaniline | libretexts.orgstudyraid.com |
| Reduction | 1) LiAlH₄ 2) H₂O | N-((2-methylbutyl)amino)-4-methylbenzene | libretexts.orgchemistrytalk.org |
| Dehydration (Primary Amides) | SOCl₂ | Nitrile | libretexts.org |
Note: Dehydration is applicable to primary amides and is included for context on general amide reactivity.
The 4-methylphenyl ring provides a template for various functionalization strategies, primarily through electrophilic substitution. The directing effects of the amide and methyl groups guide the position of new substituents.
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent | Potential Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-methyl-N-(3-nitro-4-methylphenyl)butanamide |
| Halogenation | Br₂, FeBr₃ | 2-methyl-N-(3-bromo-4-methylphenyl)butanamide |
| Sulfonation | Fuming H₂SO₄ | 2-(Butanoylamino)-5-methylbenzenesulfonic acid |
Note: These are predicted outcomes based on general principles of electrophilic aromatic substitution.
Synthesis of Novel Derivatives and Analogs with Modified Side Chains
The synthesis of novel derivatives and analogs of this compound is a key area of interest, particularly in fields like medicinal chemistry where structural modifications are used to tune biological activity. wikipedia.org The general synthetic route involves the formation of the amide bond between an amine and a carboxylic acid derivative. nih.gov
Synthesis Strategies:
Modification of the Acyl Chain: By substituting 2-methylbutanoyl chloride with other acyl chlorides (e.g., acetyl chloride, propionyl chloride, benzoyl chloride), a variety of analogs with different N-acyl groups can be synthesized while keeping the N-(4-methylphenyl) moiety constant. nih.govresearchgate.net
Modification of the Aromatic Ring: Using different substituted anilines in the initial amide bond formation allows for the introduction of various functional groups on the phenyl ring. For instance, reacting 2-methylbutanoyl chloride with 4-bromo-2-methylaniline (B145978) would yield N-(4-bromo-2-methylphenyl)butanamide. evitachem.com
Modification of Side Chains: Further derivatization can be performed on the initial scaffold. For example, N-methylation of the amide nitrogen is a common strategy to alter a compound's properties. mdpi.com Analogs with more complex side chains can be created, as seen in the vast family of fentanyl analogs, which are built upon a central N-aryl amide structure but feature extensive modifications to the alkyl and aryl groups to achieve diverse pharmacological profiles. wikipedia.org
The Umpolung Amide Synthesis (UmAS) presents an alternative, epimerization-free method for creating N-aryl amides, which is particularly useful for synthesizing chiral amides. nih.gov This technique reacts α-fluoronitroalkanes with N-aryl hydroxylamines, avoiding the use of traditional coupling agents. nih.gov
Table 3: Examples of Structurally Related Amide Derivatives
| Compound Name | Core Structure Modification | Relevant Field/Use | Reference(s) |
|---|---|---|---|
| N-(4-Methylphenyl)benzamide | Acyl chain changed to benzoyl | Structural chemistry studies | researchgate.net |
| 3-Methyl-N-(4-methylphenyl)benzamide | Acyl chain changed to 3-methylbenzoyl | Structural chemistry studies | nih.govresearchgate.net |
| N-(4-bromo-2-methylphenyl)butanamide | Aromatic ring changed to 4-bromo-2-methylphenyl | Chemical synthesis intermediate | evitachem.com |
| Paradisamide | N-methylated amide, ethyl group at C2, different N-aryl group | Fragrance industry | thegoodscentscompany.com |
| Fentanyl Analogs | Extensive modification of acyl and N-alkyl groups | Medicinal chemistry | wikipedia.org |
Advanced Research Directions and Emerging Applications in Butanamide Chemistry
Integration of Chemoinformatic Tools for Library Design and Virtual Screening
Chemoinformatics has become an indispensable tool in modern drug discovery and materials science, merging information technology with chemistry to manage and analyze chemical data. nih.govresearchgate.net For butanamide research, these tools offer a powerful platform for designing novel compound libraries and performing virtual screening to identify candidates with high potential. The core principle involves using computational methods to explore the vast chemical space around a lead compound like 2-methyl-N-(4-methylphenyl)butanamide.
Library Design: The design of a chemical library begins with a core scaffold, in this case, this compound. Chemoinformatic approaches allow for the systematic and virtual modification of this scaffold to generate a large, diverse library of related compounds. This is achieved by defining variable substitution points on the molecule—such as the butanamide backbone or the phenyl ring—and enumerating a wide range of chemical substituents. The goal is to create a library that covers a broad range of physicochemical properties (e.g., solubility, polarity, size) to maximize the chances of discovering a compound with the desired activity. Data-driven design strategies can build libraries for specific molecular targets. nih.gov
Virtual Screening: Once a virtual library is generated, it can be subjected to virtual screening (VS) to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. nih.gov VS methods are broadly categorized into ligand-based (LBVS) and structure-based (SBVS) approaches.
Ligand-Based Virtual Screening (LBVS): This method relies on the principle that structurally similar molecules are likely to have similar biological activities. If a known active compound exists, its structural features can be used to search the virtual library for other compounds with similar characteristics (e.g., shape, pharmacophores). nih.gov
Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a biological target (like an enzyme or receptor) is known, SBVS can be employed. nih.govresearchgate.net This involves computationally "docking" each molecule from the library into the target's binding site to predict its binding affinity and mode. mdpi.com This allows for the identification of compounds that are predicted to interact strongly and specifically with the target.
The integration of these chemoinformatic tools can significantly accelerate the discovery process by focusing laboratory efforts on the most promising candidates derived from the this compound scaffold. bienta.net
Table 1: Hypothetical Virtual Screening Workflow for this compound Derivatives
| Stage | Description | Tools and Techniques | Desired Outcome |
|---|---|---|---|
| 1. Library Generation | A virtual library of analogs is created based on the this compound scaffold. | Combinatorial library enumeration software, molecular editors. | A diverse set of virtual compounds with varied substituents and properties. |
| 2. Property Filtering | The library is filtered to remove compounds with undesirable properties (e.g., poor drug-likeness). | Lipinski's Rule of Five calculators, ADME/Tox prediction models. mdpi.com | A refined library of compounds with favorable predicted profiles. |
| 3. Virtual Screening | The refined library is screened against a biological target using either ligand-based or structure-based methods. | Molecular docking software (for SBVS), similarity search algorithms, pharmacophore modeling (for LBVS). nih.govmdpi.com | A ranked list of "hit" compounds based on predicted binding affinity or similarity to a known active molecule. |
| 4. Hit Selection | The top-ranked compounds are visually inspected and selected for chemical synthesis and biological evaluation. | Molecular visualization software, expert chemical knowledge. | A small, prioritized subset of compounds for laboratory investigation. |
Advanced Analytical Methodologies for Complex Mixture Analysis in Butanamide Research
The synthesis and transformation of butanamides often result in complex mixtures containing the target compound, isomers, byproducts, and unreacted starting materials. The accurate analysis of these mixtures is crucial for reaction optimization, quality control, and structural confirmation. Advanced analytical methodologies, particularly hyphenated chromatographic and spectroscopic techniques, are essential for this purpose.
Chromatography-Mass Spectrometry (GC-MS/LC-MS): Gas chromatography (GC) and liquid chromatography (LC) are powerful separation techniques that can resolve the components of a complex mixture. nih.gov When coupled with mass spectrometry (MS), which provides mass-to-charge ratio information, these methods become highly effective for both qualitative and quantitative analysis. nih.govkoreascience.kr
For a compound like this compound, GC-MS would be a suitable technique due to its likely volatility. The sample would be vaporized and separated on a GC column, with different compounds eluting at characteristic retention times. The mass spectrometer would then fragment the eluted molecules, producing a unique mass spectrum or "fingerprint" that aids in identification. nih.gov LC-MS is also a powerful alternative, particularly for less volatile or thermally sensitive derivatives. actascientific.comdocbrown.info These techniques are highly sensitive, capable of detecting compounds at very low concentrations. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an unparalleled tool for the definitive structure elucidation of organic molecules. youtube.comnih.gov For this compound, various NMR experiments would provide detailed structural information:
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to one another.
¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their electronic environment. docbrown.info
2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the connectivity of the entire molecular structure.
Combining NMR with MS provides a comprehensive analytical approach, where MS identifies the molecular weight and elemental composition, and NMR confirms the precise isomeric structure. nih.gov
Table 2: Key Analytical Techniques for the Analysis of this compound
| Technique | Principle of Operation | Application for this compound |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling point and polarity, followed by mass-based detection and fragmentation. nih.gov | Separation from reaction impurities and isomers; identification based on retention time and mass spectrum; quantification. |
| High-Performance Liquid Chromatography (HPLC/LC-MS) | Separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. actascientific.comrsc.org | Analysis of complex mixtures, including non-volatile derivatives; purification of the target compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity. youtube.com | Unambiguous structure elucidation; differentiation between positional isomers; confirmation of product purity. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying the functional groups present. nih.gov | Confirmation of the amide functional group (C=O and N-H stretching vibrations). |
Theoretical Approaches to Reaction Mechanism Elucidation for Butanamide Transformations
Understanding the precise mechanism of a chemical reaction is fundamental to controlling its outcome, optimizing conditions, and designing better catalysts. Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful insights into reaction pathways that are often difficult to study experimentally. researchgate.netmdpi.com
For transformations involving this compound, such as its synthesis via amide bond formation or its subsequent reactions (e.g., transamidation), theoretical approaches can elucidate the entire reaction coordinate. nih.gov This involves calculating the energies of reactants, products, transition states, and intermediates. rsc.orgnih.gov
Amide Bond Formation: The synthesis of this compound typically involves the condensation of 2-methylbutanoic acid and 4-methylaniline. Computational studies can model this reaction to:
Compare different catalytic pathways: For instance, the mechanism of amide formation mediated by silane (B1218182) derivatives has been computationally studied, revealing that the process is influenced by both electronic and steric effects of the reactants. rsc.org
Explain substrate scope: Theoretical models can predict how changes in the structure of the carboxylic acid or amine will affect the reaction efficiency, which is in good agreement with experimental observations. rsc.orgresearchgate.net
Transamidation Reactions: DFT calculations have also been used to study the mechanism of transamidation, where the N-substituent of an amide is exchanged. These studies have revealed stepwise mechanisms involving the activation of the amide carbonyl group by a catalyst. nih.gov Such theoretical insights can guide the development of new, more efficient catalysts for modifying butanamide structures.
By providing a molecular-level picture of the reaction, these theoretical approaches complement experimental work and accelerate the development of novel and efficient synthetic methodologies for butanamide chemistry. mdpi.com
Table 3: Computational Methods in Butanamide Reaction Analysis
| Computational Method | Information Provided | Relevance to Butanamide Transformations |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular geometries, and relative energies of reactants, intermediates, and transition states. researchgate.netmdpi.com | Elucidation of reaction mechanisms for synthesis and derivatization; prediction of reaction kinetics and thermodynamics. nih.gov |
| Transition State Theory (TST) | Calculation of reaction rate constants based on the properties of the transition state. nih.gov | Predicting the speed of a reaction under different conditions; identifying the rate-limiting step. |
| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions within a molecule. mdpi.com | Understanding electron delocalization and substituent effects on the reactivity of the butanamide functional group. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method where the reactive center is treated with high-level quantum mechanics and the surrounding environment (e.g., solvent) with classical molecular mechanics. | Modeling reactions in solution to understand the role of the solvent in the reaction mechanism. researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
